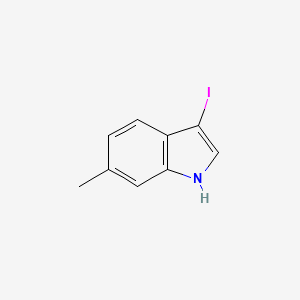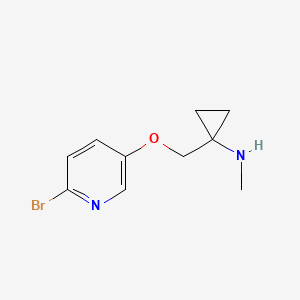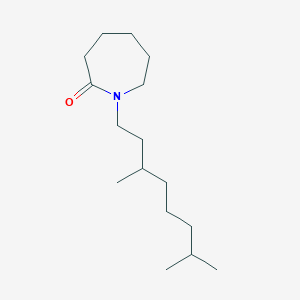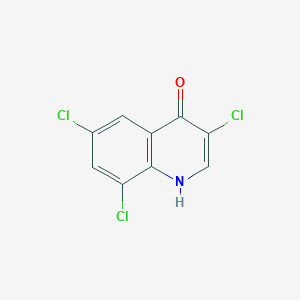![molecular formula C10H10N2O4S B15066263 3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B15066263.png)
3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid typically involves the construction of the thieno[3,2-d]pyrimidine core followed by functionalization to introduce the propanoic acid moiety. One common method involves the condensation of appropriate thieno and pyrimidine precursors under acidic or basic conditions, followed by oxidation and methylation steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, possibly through the use of continuous flow reactors and other advanced chemical engineering techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, potentially leading to derivatives with enhanced biological activity .
Aplicaciones Científicas De Investigación
3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit the activity of these targets, leading to therapeutic effects. For example, the compound may inhibit enzymes involved in cancer cell proliferation, thereby suppressing tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Benzyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid
- 7-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Uniqueness
3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid is unique due to its specific structural features, which confer distinct biological activities. Its thieno[3,2-d]pyrimidine core and propanoic acid moiety allow for specific interactions with molecular targets that may not be possible with similar compounds. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H10N2O4S |
|---|---|
Peso molecular |
254.26 g/mol |
Nombre IUPAC |
3-(1-methyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O4S/c1-11-6-3-5-17-8(6)9(15)12(10(11)16)4-2-7(13)14/h3,5H,2,4H2,1H3,(H,13,14) |
Clave InChI |
CLAHCXUXIJHRQE-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)CCC(=O)O)SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2,4,6-Trimethylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B15066225.png)





![4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B15066258.png)
![2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B15066265.png)
![(4-Amino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B15066267.png)

